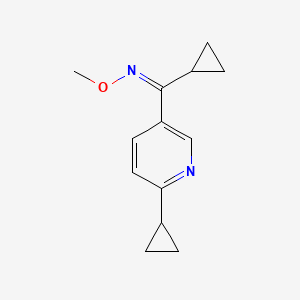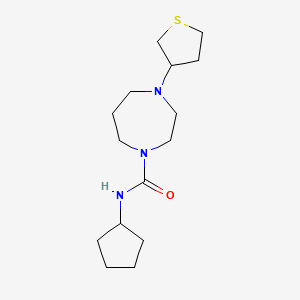methyl}-5-oxopyrrolidine-2-carboxamide CAS No. 2094051-05-3](/img/structure/B2544901.png)
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide, also known as Boc-5-oxo-L-proline benzyl ether, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide has been used in a variety of scientific research applications. It has been shown to have potential as a therapeutic agent for the treatment of cancer, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it reduces the production of inflammatory cytokines. Additionally, (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide has been used in the development of new drugs and drug delivery systems.
Mécanisme D'action
The mechanism of action of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also interact with cell signaling pathways to regulate cellular processes.
Biochemical and physiological effects:
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide has been shown to have biochemical and physiological effects in vitro and in vivo. It inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. It has also been shown to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide is its potential as a therapeutic agent for cancer and inflammation. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential as a drug delivery system. Additionally, its potential as a therapeutic agent for other diseases, such as Alzheimer's disease, could be explored.
Méthodes De Synthèse
The synthesis of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide involves the reaction of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamideproline with benzyl chloroformate, followed by the addition of 4-(benzyloxy)benzyl cyanide. The resulting compound is then purified through a series of chromatographic techniques. This synthesis method has been optimized for high yield and purity.
Propriétés
IUPAC Name |
(2R)-N-[cyano-(4-phenylmethoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-12-18(23-20(25)17-10-11-19(24)22-17)15-6-8-16(9-7-15)26-13-14-4-2-1-3-5-14/h1-9,17-18H,10-11,13H2,(H,22,24)(H,23,25)/t17-,18?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLBXFPUIUGEEB-QNSVNVJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2544820.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2544825.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2544829.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2544830.png)

![9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2544833.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2544837.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide](/img/structure/B2544838.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2544839.png)
![1'-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2544841.png)